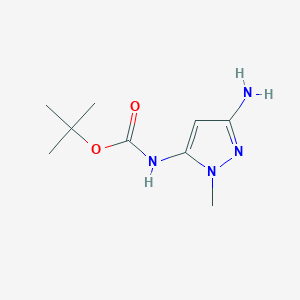
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane, also known as TMD, is a synthetic molecule used in various scientific research applications. It has been used for a variety of purposes, including in drug design, in the synthesis of other molecules, and in the study of biochemical and physiological processes. TMD is a relatively new molecule and has been found to have a number of advantages over other synthetic molecules in terms of its properties and applications.
科学研究应用
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane has been used in a variety of scientific research applications. It has been used in drug design, as it can be used to modify the structure of existing drugs to create new drugs with improved properties. It has also been used in the synthesis of other molecules, such as polymers and dyes. In addition, this compound has been used in the study of biochemical and physiological processes, such as enzyme activity and protein folding.
作用机制
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane is a synthetic molecule that acts as an electrophile, meaning that it reacts with nucleophiles (molecules with an excess of electrons). It is believed that this compound reacts with nucleophiles in the body to form covalent bonds, which can then lead to the formation of new molecules or the alteration of existing molecules. This mechanism of action is believed to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to affect the activity of enzymes, which can lead to changes in metabolic processes. It has also been found to affect the folding of proteins, which can lead to changes in the structure and function of the proteins. In addition, this compound has been found to affect the expression of genes, which can lead to changes in the expression of proteins and other molecules.
实验室实验的优点和局限性
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it can be used to modify the structure of existing molecules or to synthesize new molecules. In addition, it is relatively stable and has a low toxicity. However, there are also some limitations to using this compound in lab experiments. It is relatively expensive, and it is not as widely available as other synthetic molecules.
未来方向
There are a number of potential future directions for the use of 4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane. It could be used to develop new drugs with improved properties, or to modify the structure of existing drugs. It could also be used to synthesize new molecules or to study biochemical and physiological processes. In addition, it could be used to study the effects of environmental factors on biochemical and physiological processes, or to develop new methods for the synthesis of molecules.
合成方法
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane can be synthesized using a variety of methods, such as the Wittig reaction, the Grignard reaction, and the Sonogashira coupling reaction. The Wittig reaction involves the use of a phosphonium salt and an alkyl halide to form an alkene, which is then reacted with a boronic acid to form this compound. The Grignard reaction involves the use of a Grignard reagent and an alkyl halide to form an alkene, which is then reacted with a boronic acid to form this compound. The Sonogashira coupling reaction involves the use of a palladium catalyst, an alkyl halide, and an aryl halide to form an alkene, which is then reacted with a boronic acid to form this compound.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane involves the reaction of 2-methylhex-1-ene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a catalyst.", "Starting Materials": [ "2-methylhex-1-ene", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Catalyst" ], "Reaction": [ "Add 2-methylhex-1-ene to a flask", "Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the flask", "Add the catalyst to the flask", "Heat the mixture to a temperature of 80-100°C", "Stir the mixture for 24-48 hours", "Cool the mixture to room temperature", "Extract the product with a suitable solvent", "Purify the product by column chromatography" ] } | |
CAS 编号 |
1808067-61-9 |
分子式 |
C13H25BO2 |
分子量 |
224.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



